molecular formula C4H4KNO4S B8361914 1,2,3-Oxathiazin-4(3H)-one, 6-methyl-, 2,2-dioxide, potassium salt

1,2,3-Oxathiazin-4(3H)-one, 6-methyl-, 2,2-dioxide, potassium salt

Cat. No.: B8361914
M. Wt: 201.24 g/mol
InChI Key: WBZFUFAFFUEMEI-UHFFFAOYSA-M
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Description

Acesulfame potassium is a synthetic, calorie-free sugar substitute commonly used in food and beverages. It is known for its intense sweetness, approximately 200 times sweeter than sucrose (common sugar). This compound is the potassium salt of 6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide, and it appears as a white crystalline powder . Acesulfame potassium was discovered accidentally in 1967 by German chemist Karl Clauss .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acesulfame potassium involves several steps:

    Amination Reaction: Triethylamine is added to a sulfamic acid solution to generate ammonium sulfamate.

    Acylation Reaction: Diketene is added to the ammonium sulfamate solution, and the reaction is catalyzed by a solid super acidic catalyst to form an intermediate solution.

    Sulfonation Cyclization Reaction: Sulfur trioxide dissolved in a solvent is added to the intermediate solution to carry out the sulfonation cyclization reaction, resulting in a cyclization product solution.

    Hydrolysis Reaction: A hydrolytic agent is added to the cyclization product solution to obtain a hydrolysis product solution.

    Final Product Formation: Potassium hydroxide solution is added to the organic phase of the hydrolysate solution to produce acesulfame potassium.

Industrial Production Methods: The industrial production of acesulfame potassium follows similar steps but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of advanced purification techniques to minimize impurities .

Chemical Reactions Analysis

Acesulfame potassium undergoes various chemical reactions, including:

    Oxidation: It is relatively stable and does not easily undergo oxidation under normal conditions.

    Reduction: There is limited information on its reduction reactions due to its stability.

    Substitution: Acesulfame potassium can participate in substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

    Oxidation: Typically stable, no common reagents.

    Reduction: Limited data available.

    Substitution: Strong acids or bases can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Acesulfame potassium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C4H4KNO4S

Molecular Weight

201.24 g/mol

IUPAC Name

potassium;6-methyl-2,2-dioxooxathiazin-4-olate

InChI

InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);/q;+1/p-1

InChI Key

WBZFUFAFFUEMEI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NS(=O)(=O)O1)[O-].[K+]

physical_description

Odourless, white, crystalline powder. Approximately 200 times as sweet as sucrose

Related CAS

33665-90-6 (Parent)

solubility

Very soluble in water, very slightly soluble in ethanol

Origin of Product

United States

Synthesis routes and methods

Procedure details

10.1 g (0.1 mol) of acetoacetamide, 50.5 g (0.5 mol) of triethylamine and 100 ml of acetonitrile were introduced into a round-bottomed flask fitted with a stirrer and a solid carbon dioxide condenser, as in Example 1. 15.3 g (0.15 mol) of sulfuryl fluoride gas were passed in over a period of 20 minutes. The reaction mixture was then allowed to warm up to room temperature, with stirring. After stirring for 2 hours, 230 ml (0.46 mol) of 2N methanolic KOH were added dropwise and the product was filtered off with suction. 9.7 g (48% of theory) of Acesulfam K were obtained.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
reactant
Reaction Step Three
Yield
48%

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